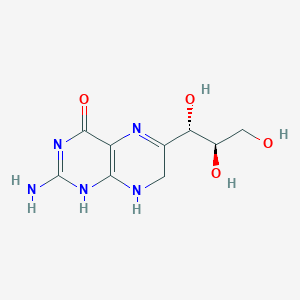

7,8-Dihydroneopterin

Vue d'ensemble

Description

La 7,8-Dihydroneopterine est un composé hétérocyclique de la ptéridine produit et sécrété par les monocytes et les macrophages après stimulation par la cytokine interféron gamma . Elle est impliquée dans divers processus biologiques et constitue un marqueur significatif de la réponse immunitaire et du stress oxydatif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 7,8-Dihydroneopterine implique généralement la réduction de la néoptérine. Une méthode courante est l'hydrogénation catalytique de la néoptérine en présence d'un catalyseur au palladium sous atmosphère d'hydrogène . Une autre approche implique l'utilisation d'agents réducteurs chimiques tels que le borohydrure de sodium.

Méthodes de production industrielle : La production industrielle de la 7,8-Dihydroneopterine est moins courante en raison de ses applications spécifiques dans la recherche et la médecine. les méthodes utilisées en synthèse de laboratoire peuvent être mises à l'échelle pour des fins industrielles, impliquant des réactions de réduction similaires sous conditions contrôlées .

Types de réactions :

Réduction : Elle peut être réduite davantage en tétrahydrobioptérine sous certaines conditions.

Substitution : Diverses réactions de substitution peuvent se produire au niveau du cycle de la ptéridine, en fonction des réactifs utilisés.

Réactifs et conditions courants :

Oxydation : Superoxyde, hypochlorite et autres espèces réactives de l'oxygène.

Réduction : Borohydrure de sodium, hydrogénation catalytique avec un catalyseur au palladium.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution sur le cycle de la ptéridine.

Principaux produits :

Oxydation : Néoptérine.

Réduction : Tétrahydrobioptérine.

Substitution : Diverses ptéridines substituées en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Antioxidant Properties

Mechanism of Action

7,8-Dihydroneopterin is recognized for its potent antioxidant capabilities. It scavenges reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and peroxynitrite, thereby protecting cells from oxidative damage. Studies have demonstrated that DHN can inhibit lipid peroxidation and protect against cellular damage caused by oxidants in various cell types, including macrophages and red blood cells .

Clinical Relevance

Due to its antioxidant properties, DHN has been implicated in the pathophysiology of several diseases characterized by oxidative stress. For instance, elevated levels of this compound have been observed in patients with Duchenne muscular dystrophy (DMD), suggesting a potential role in disease progression and muscle protection . In vitro studies indicate that DHN can mitigate isometric force loss in skeletal muscle exposed to oxidative stressors .

Role in Inflammation

Biomarker for Immune Activation

this compound serves as a sensitive biomarker for T-cell immune activation. Its levels correlate with inflammatory diseases and conditions such as chronic infections and autoimmune disorders . The compound's synthesis in macrophages is upregulated by pro-inflammatory cytokines like interferon-gamma, linking it to immune responses .

Impact on Atherosclerosis

Research has shown that DHN can inhibit the growth of atherosclerotic plaques by protecting low-density lipoproteins (LDL) from oxidation. This protective effect is crucial since oxidized LDL contributes to plaque formation and cardiovascular diseases . The antioxidant activity of DHN may help modulate inflammation within atherosclerotic lesions, potentially reducing the risk of cardiovascular events.

Therapeutic Applications

Potential Drug Development

The unique properties of this compound make it a candidate for developing new therapeutic agents. Its ability to inhibit oxidative processes suggests potential applications in treating diseases associated with oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders .

Combination Therapies

Studies indicate that combining DHN with other therapeutic agents may enhance treatment efficacy. For example, its antioxidant effects could complement anti-inflammatory drugs or chemotherapeutics in managing conditions like chronic insomnia or cancer .

Enzymatic Reactions

Biochemical Pathways

this compound is involved in several enzymatic reactions within the folate biosynthesis pathway. It acts as a substrate for various enzymes, including this compound aldolase and dihydropteroate synthase, which are critical in microbial metabolism. Understanding these pathways can aid in designing novel antimicrobial agents targeting these enzymes to combat drug-resistant pathogens .

Research Findings and Case Studies

Mécanisme D'action

7,8-Dihydroneopterin exerts its effects primarily through its role as an antioxidant and immune response marker. It induces cellular apoptosis in astrocytes and neurons by enhancing the expression of nitric oxide synthase . This leads to increased production of nitric oxide, which can induce cell death. Additionally, it acts as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Neopterin: An oxidized form of 7,8-Dihydroneopterin, also involved in immune response and oxidative stress.

Tetrahydrobiopterin: A reduced form, essential for the synthesis of neurotransmitters and nitric oxide.

Biopterin: Another pteridine derivative with similar biological roles.

Uniqueness: this compound is unique due to its specific role in immune response and its potent antioxidant properties. Unlike neopterin, which is primarily an immune marker, this compound also has significant antioxidant capabilities, making it valuable in research on oxidative stress and neurodegenerative diseases .

Activité Biologique

7,8-Dihydroneopterin is a pteridine derivative with notable biological activities, particularly as an antioxidant. This article explores its mechanisms of action, effects on cellular processes, and implications for health, particularly in the context of oxidative stress and atherosclerosis.

This compound is synthesized from GTP via the enzyme GTP cyclohydrolase. It exists in a dynamic equilibrium with neopterin, which is generated through oxidation processes involving reactive oxygen species (ROS) such as hypochlorous acid (HOCl) . The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Antioxidant Activity

Research indicates that this compound exhibits significant radical scavenging activity. It has been shown to reduce the oxidation of low-density lipoproteins (LDL), which is critical in preventing atherosclerosis. Specifically, concentrations as low as 2 μmol/L can inhibit LDL oxidation effectively . The compound interacts with various oxidizing agents and can protect cells from oxidative damage induced by hydrogen peroxide and peroxyl radicals .

Macrophage Function

In macrophages, this compound plays a crucial role in modulating inflammatory responses. It inhibits the expression of the scavenger receptor CD36, thereby reducing the uptake of oxidized LDL (oxLDL) and subsequent necrosis . Studies have demonstrated that this compound protects U937 human monocyte-like cells from cell death induced by oxLDL and other oxidative agents .

Transport Mechanisms

The transport of this compound across cell membranes is facilitated by nucleoside transporters. Inhibition studies have shown that specific inhibitors can significantly reduce the uptake of this compound in monocytic cells, indicating that its protective effects against oxidative stress are intracellularly mediated .

Case Studies and Research Findings

- Oxidative Stress Protection : A study demonstrated that this compound protects U937 cells from peroxyl radical-induced cell death. When exposed to the radical generator AAPH, cells treated with this compound showed a 50-80% increase in viability compared to untreated controls .

- Atherosclerotic Plaque Development : In vitro studies indicated that both this compound and neopterin could significantly affect plaque growth. The antioxidant properties of this compound may inhibit the progression of atherosclerotic plaques by reducing oxidative stress within these lesions .

- Radical Scavenging Studies : Spin trapping studies revealed that this compound acts as a potent radical scavenger with reaction rate constants indicating high efficacy against superoxide and peroxyl radicals .

Summary Table of Biological Activities

Analyse Des Réactions Chimiques

Oxidation Reactions

DHNP exhibits dual redox behavior depending on the reactive species:

2.1. Oxidation by Hypochlorous Acid (HOCl)

-

Impact : Shifts the neopterin/DHNP ratio, increasing oxidative potential in microenvironments .

-

Kinetics : Rapid oxidation under physiological oxygen levels, forming 7,8-dihydroxanthopterin as a side product .

2.2. Interaction with Peroxynitrite (ONOO⁻)

Antioxidant vs. Prooxidant Behavior

DHNP’s redox activity depends on context:

Enzyme Inhibition Studies

DHNA is a target for antimicrobial drug development due to its role in folate synthesis:

| Inhibitor Class | Effect on DHNA | Reference |

|---|---|---|

| Substrate analogs (e.g., NP, MP) | Competitive inhibition () | |

| Metal chelators | No inhibition, confirming no metal ion requirement |

Structural Insights :

-

SaDHNA vs. EcDHNA : Staphylococcus aureus DHNA has a 10-fold higher substrate affinity than E. coli DHNA, attributed to active-site residue variations (e.g., Glu74 in SaDHNA) .

Clinical and Pathological Relevance

-

Biomarker : Elevated DHNP levels correlate with viral infections (e.g., HIV) and autoimmune diseases .

-

Therapeutic Target : DHNA inhibitors could combat methicillin-resistant Staphylococcus aureus (MRSA) .

This synthesis integrates mechanistic enzymology, redox chemistry, and structural biology to elucidate DHNP’s multifaceted roles. Its interplay in folate metabolism and oxidative stress underscores its biomedical significance.

Propriétés

IUPAC Name |

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIFAMYNGGOTFB-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153368 | |

| Record name | 7,8-Dihydroneopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7,8-Dihydroneopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1218-98-0 | |

| Record name | 7,8-Dihydroneopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.